molecular formula C8H8N2O2 B062231 4-Amino-3-hydroxyisoindolin-1-one CAS No. 175533-31-0

4-Amino-3-hydroxyisoindolin-1-one

Cat. No.: B062231
CAS No.: 175533-31-0
M. Wt: 164.16 g/mol
InChI Key: QDDKDZFQTDATET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxyisoindolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phthalic anhydride with ammonia, followed by cyclization and subsequent functional group modifications . Another approach involves the use of ultrasonic-assisted synthesis, which has been shown to be efficient and yield high purity products .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and ability to produce high yields. These reactions typically involve the use of methyl 2-formylbenzoate as a starting material under acidic conditions .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-hydroxyisoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoindolinones and hydroxy derivatives, which have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

4-Amino-3-hydroxyisoindolin-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting key enzymes and proteins involved in cellular processes. For instance, it can inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways and inducing apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: 4-Amino-3-hydroxyisoindolin-1-one is unique due to its combination of amino and hydroxy functional groups, which confer distinct reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

4-amino-3-hydroxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3,8,12H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDDKDZFQTDATET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(NC2=O)O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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